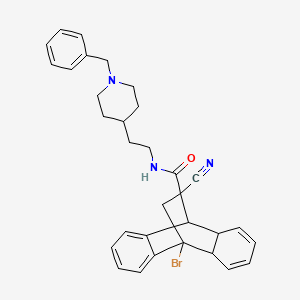
Znf207-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Znf207-IN-1 is a potent inhibitor of Zinc Finger Protein 207 (ZNF207), which plays a crucial role in various biological processes, including cell proliferation, differentiation, and tumorigenesis. This compound has shown significant potential in scientific research, particularly in the fields of cancer treatment and neurobiology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Znf207-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Znf207-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperature, pressure, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Znf207-IN-1 has a wide range of scientific research applications, including:
Mécanisme D'action
Znf207-IN-1 exerts its effects by inhibiting the activity of Zinc Finger Protein 207. This inhibition disrupts the normal function of ZNF207, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound also affects the stability and loading of BUB3 at the kinetochore, which is crucial for mitotic chromosome alignment .
Comparaison Avec Des Composés Similaires
Similar Compounds
ZNF207-IN-2: Another inhibitor of ZNF207 with similar properties but different chemical structure.
ZNF207-IN-3: A derivative of Znf207-IN-1 with enhanced potency and selectivity.
Uniqueness
This compound is unique due to its efficient permeability across the blood-brain barrier and its potent inhibitory effects on ZNF207. This makes it a valuable tool for both cancer research and neurobiology .
Propriétés
Formule moléculaire |
C32H34BrN3O |
|---|---|
Poids moléculaire |
556.5 g/mol |
Nom IUPAC |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-8-bromo-15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,10,12-pentaene-15-carboxamide |
InChI |
InChI=1S/C32H34BrN3O/c33-32-21-31(22-34,29(25-10-4-6-12-27(25)32)26-11-5-7-13-28(26)32)30(37)35-17-14-23-15-18-36(19-16-23)20-24-8-2-1-3-9-24/h1-13,23,25,27,29H,14-21H2,(H,35,37) |
Clé InChI |
FYUCQHAFCPRZKW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CCNC(=O)C2(CC3(C4C=CC=CC4C2C5=CC=CC=C53)Br)C#N)CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E,4S)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12369182.png)
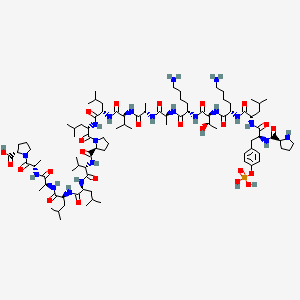

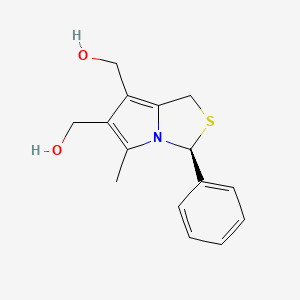
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)
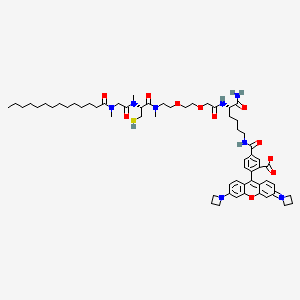
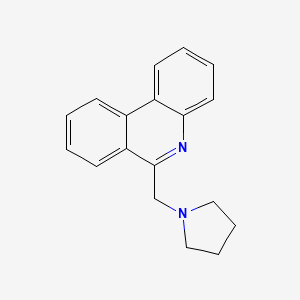





![[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone](/img/structure/B12369256.png)
